2,5-didehydro-D-gluconic acid

Description

Significance within Carbohydrate Metabolism

2,5-Didehydro-D-gluconic acid is a pivotal intermediate in the direct oxidative pathway of glucose, particularly in acetic acid bacteria like Gluconobacter and other genera such as Pantoea and Erwinia. researchgate.netasm.org In these microorganisms, glucose is not primarily metabolized through glycolysis but via a series of membrane-bound dehydrogenase-catalyzed oxidations in the periplasmic space. asm.org

The typical pathway involves the following sequential enzymatic steps:

D-Glucose to D-Gluconate : Mediated by a membrane-bound glucose dehydrogenase (mGDH). researchgate.net

D-Gluconate to 2-keto-D-gluconate (2-KDG) : Catalyzed by gluconate 2-dehydrogenase (GADH). researchgate.net

2-keto-D-gluconate to 2,5-didehydro-D-gluconate (2,5-DKG) : The final oxidation step is carried out by a 2-ketogluconate dehydrogenase (2-KGDH). researchgate.nettennessee.edu

This extracellular oxidative pathway is a form of incomplete oxidation, leading to the accumulation of 2,5-DKG in the culture medium. researchgate.net The compound can then be further metabolized. For instance, in some bacteria, 2,5-DKG is reduced to 2-keto-L-gulonic acid (2-KLG) by the enzyme 2,5-diketo-D-gluconic acid reductase (2,5-DKGR). nih.govumaryland.eduasm.org This reaction is a critical step in some modern industrial processes for synthesizing Vitamin C. nih.govnih.gov

In some Erwinia species, 2,5-DKG can be metabolized intracellularly through reductive pathways that eventually lead to 6-phosphogluconate, which then enters the pentose (B10789219) phosphate (B84403) pathway. asm.org This demonstrates the compound's role as a metabolic junction, linking extracellular oxidation with central carbon metabolism. asm.org

Table 1: Key Enzymes in the Bacterial Production of this compound from Glucose

| Enzyme Name | Abbreviation | Substrate | Product | Cellular Location |

| Glucose Dehydrogenase | mGDH | D-Glucose | D-Gluconic Acid | Periplasmic Membrane |

| Gluconate 2-Dehydrogenase | GADH | D-Gluconic Acid | 2-keto-D-gluconic Acid | Periplasmic Membrane |

| 2-Ketogluconate Dehydrogenase | 2-KGDH | 2-keto-D-gluconic Acid | This compound | Periplasmic Membrane |

| 2,5-Diketo-D-gluconic Acid Reductase | 2,5-DKGR | This compound | 2-keto-L-gulonic Acid | Cytoplasm |

Historical Perspectives on its Biochemical Discovery and Characterization

The study of ketogenic (keto acid-producing) properties of various microorganisms has been a subject of research for many years. asm.org The initial groundwork for understanding the formation of keto-gluconic acids was laid in the early to mid-20th century through investigations into oxidative fermentation by acetic acid bacteria.

In 1880, Boutroux first prepared and isolated gluconic acid from glucose fermentation. wikipedia.org Later research focused on further oxidation products. The formation of 2-keto-D-gluconic acid and 5-keto-D-gluconic acid was identified, mediated by membrane-bound dehydrogenases. asm.org

The discovery and characterization of this compound as a distinct product of microbial oxidation came later. Studies by Asai and Aida were significant in elucidating the chemical pathways involved in the formation of various products from glucose by Gluconoacetobacter and other coli-aerogenes bacteria. tandfonline.comtandfonline.comresearchgate.net Their work helped to confirm that compounds like 2,5-DKG were key intermediates in the oxidative degradation of glucose. tandfonline.comresearchgate.net

Further characterization, particularly in relation to the "pink disease" of pineapple, identified bacteria like Pantoea citrea (formerly Erwinia citrea) as efficient producers of 2,5-DKG from D-gluconic acid and 2-keto-D-gluconic acid. asm.org Genetic and biochemical studies in the late 20th and early 21st centuries have precisely identified the enzymes and genes responsible for the conversion of gluconate to 2,5-DKG, solidifying its role in microbial metabolism. asm.orgtennessee.edu The interest in 2,5-DKG intensified with the development of biotechnological processes for Vitamin C synthesis, which spurred detailed characterization of enzymes like 2,5-DKG reductase from Corynebacterium species. nih.govnih.govasm.org

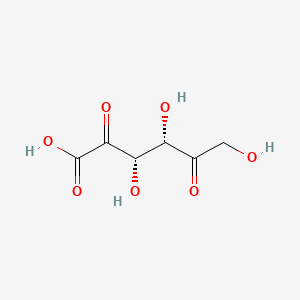

Structure

3D Structure

Properties

CAS No. |

2595-33-7 |

|---|---|

Molecular Formula |

C6H8O7 |

Molecular Weight |

192.12 g/mol |

IUPAC Name |

(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoic acid |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/t3-,4+/m1/s1 |

InChI Key |

RXMWXENJQAINCC-DMTCNVIQSA-N |

SMILES |

C(C(=O)C(C(C(=O)C(=O)O)O)O)O |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H](C(=O)C(=O)O)O)O)O |

Canonical SMILES |

C(C(=O)C(C(C(=O)C(=O)O)O)O)O |

Other CAS No. |

2595-33-7 |

Synonyms |

2,5-diketogluconic acid 2,5-diketogluconic acid, calcium salt 2,5-diketogluconic acid, calcium salt, (threo)-isomer D-threo-2,5-hexodiulosonic acid |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Interconnections of 2,5 Didehydro D Gluconic Acid

Microbial Biosynthesis from Glucose and Gluconic Acid Precursors

2,5-didehydro-D-gluconic acid, also known as 2,5-diketo-D-gluconic acid (2,5-DKG), is a significant intermediate in various biotechnological processes. Its biosynthesis from D-glucose and D-gluconic acid is predominantly carried out by a range of microorganisms through a series of oxidative reactions. This periplasmic oxidation pathway is a hallmark of incomplete oxidation in these bacteria, leading to the accumulation of valuable organic acids.

Oxidative Pathways and Key Dehydrogenases

The microbial conversion of D-glucose to this compound proceeds through a sequential two-step oxidation process. This pathway is primarily located in the periplasmic space of the bacteria, which allows for direct interaction with the substrate without the need for transport across the cytoplasmic membrane.

The initial step involves the oxidation of D-glucose to D-gluconic acid. This reaction is primarily catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (GDH). This enzyme facilitates the conversion of D-glucose to D-glucono-1,5-lactone, which is then hydrolyzed to D-gluconic acid, either spontaneously or by a lactonase.

Subsequently, D-gluconic acid is further oxidized to 2-keto-D-gluconic acid (2-KGA) by a membrane-bound D-gluconate dehydrogenase (GADH). The final step in the synthesis of this compound is the oxidation of 2-keto-D-gluconic acid, a reaction catalyzed by 2-keto-D-gluconate dehydrogenase (2-KGDH). The accumulation of this compound is often the result of the efficient and successive action of these membrane-bound dehydrogenases. nih.gov

The key enzymes involved in this oxidative pathway are summarized in the table below:

| Enzyme | Abbreviation | Function |

| Glucose Dehydrogenase | GDH | Catalyzes the oxidation of D-glucose to D-gluconic acid. |

| D-gluconate Dehydrogenase | GADH | Catalyzes the oxidation of D-gluconic acid to 2-keto-D-gluconic acid. |

| 2-keto-D-gluconate Dehydrogenase | 2-KGDH | Catalyzes the oxidation of 2-keto-D-gluconic acid to this compound. |

Role of Specific Microbial Genera (e.g., Gluconobacter, Erwinia, Pseudomonas)

Several microbial genera are well-known for their ability to produce this compound. Among these, Gluconobacter, Erwinia, and Pseudomonas are the most extensively studied and utilized in industrial applications.

Gluconobacter , particularly Gluconobacter oxydans, is a prominent producer of this compound. This bacterium possesses a powerful membrane-bound dehydrogenase system that efficiently carries out the incomplete oxidation of various sugars and alcohols. nih.gov In G. oxydans, the majority of D-glucose is oxidized in the periplasmic space, leading to the formation of this compound. nih.gov

Erwinia species, such as Erwinia herbicola, are also capable of producing this compound. Historically, Erwinia strains have been utilized in fermentation processes for the production of this compound. nih.gov

Pseudomonas species have been shown to possess the enzymatic machinery for the oxidation of glucose to its keto derivatives. While some species are known for producing 2-keto-D-gluconic acid, the potential for this compound production also exists within this genus.

The following table provides a summary of the roles of these microbial genera in the biosynthesis of this compound.

| Microbial Genus | Key Species | Notable Characteristics in this compound Production |

| Gluconobacter | G. oxydans | Possesses a highly active periplasmic dehydrogenase system leading to efficient conversion of glucose. |

| Erwinia | E. herbicola | Utilized in established fermentation processes for this compound synthesis. |

| Pseudomonas | Various | Capable of oxidizing glucose to keto-gluconic acids, with potential for this compound production. |

Integration into Central Carbon Metabolic Networks

Connections to Entner-Doudoroff Pathway

The Entner-Doudoroff pathway is another key route for glucose catabolism in many bacteria, including Pseudomonas. This pathway converts glucose-6-phosphate to pyruvate and glyceraldehyde-3-phosphate. In the context of this compound production, the ED pathway competes with the periplasmic oxidation of glucose. The activity of the ED pathway can therefore impact the availability of glucose for conversion to this compound. The metabolic fate of this compound itself does not appear to directly involve the Entner-Doudoroff pathway; rather, it is the initial glucose partitioning that is significant.

Regulation of this compound Metabolism

The biosynthesis of this compound is a regulated process, influenced by both genetic and environmental factors. The expression and activity of the key dehydrogenases are tightly controlled to modulate the metabolic flux towards the desired product.

At the genetic level, the genes encoding the subunits of the dehydrogenases are often organized in operons. For instance, in Gluconobacter, the genes for 2-keto-D-gluconate dehydrogenase have been identified and studied. Overexpression of these genes has been attempted to enhance production, although this has not always resulted in a proportional increase in this compound, suggesting the presence of other regulatory or limiting factors.

Furthermore, the stability of this compound itself can be a limiting factor in its accumulation. It has been observed that this compound can undergo non-enzymatic browning, especially during prolonged fermentation, which leads to a reduction in the final yield. researchgate.net Therefore, strategies to minimize its degradation, such as optimizing fermentation time and conditions, are crucial for efficient production. researchgate.net

Enzymatic Transformations Involving 2,5 Didehydro D Gluconic Acid

2,5-Didehydrogluconate Reductase (2,5-DKG Reductase) System

The 2,5-didehydrogluconate reductase (2,5-DKG reductase) system is central to the metabolism of 2,5-DKG. These enzymes belong to the family of oxidoreductases and specifically act on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor wikipedia.org.

The catalytic mechanism of 2,5-DKG reductase is a two-step process, similar to other members of the aldo-keto reductase superfamily nih.gov. The initial step involves the transfer of a hydride ion from the cofactor NADPH to the substrate, 2,5-DKG. This is followed by the transfer of a proton to the substrate, resulting in the formation of 2-keto-L-gulonate nih.gov. The reaction is highly exergonic, with a Keq value of 5.6 x 10-13 M, indicating a strong preference for the reduction of 2,5-DKG drugbank.comnih.gov. The activation energy for this reaction has been measured at 12.3 kcal mol-1 drugbank.comnih.gov.

The kinetics of 2,5-DKG reductase have been studied in enzymes isolated from Corynebacterium sp. At 25°C and a pH of 6.4, the turnover number is approximately 500 min-1 drugbank.comnih.gov. The enzyme exhibits a high affinity for its cofactor, NADPH, with an apparent Michaelis constant (Km) of 10 µM. The apparent Km for 2,5-didehydro-D-gluconate is 26 mM drugbank.comnih.gov. The enzyme is active over a broad pH range, from 5 to 8, for the reduction of 2,5-DKG drugbank.comnih.gov.

| Parameter | Value |

|---|---|

| Turnover Number (kcat) | 500 min-1 |

| Apparent Km (2,5-didehydro-D-gluconate) | 26 mM |

| Apparent Km (NADPH) | 10 µM |

| Optimal pH (Reduction) | 5-8 |

| Optimal pH (Oxidation) | 9.2 |

| Activation Energy | 12.3 kcal mol-1 |

| Equilibrium Constant (Keq) | 5.6 x 10-13 M |

A crucial feature of 2,5-DKG reductase is its high degree of stereoselectivity. The enzyme catalyzes the stereospecific reduction of 2,5-didehydro-D-gluconate to 2-keto-L-gulonate nih.govnih.govdrugbank.comnih.gov. This specific conversion is vital in industrial applications, particularly in the synthesis of vitamin C, where 2-keto-L-gulonate is a key intermediate nih.govnih.gov. The catalytic activity involves the stereospecific transfer of the 4-pro-R hydrogen from the nicotinamide ring of NADPH to the substrate nih.gov.

The three-dimensional structure of 2,5-DKG reductase A from Corynebacterium has been solved in a complex with NADPH, revealing a parallel α/β-barrel structure composed of eight α-helices and eight β-strands nih.gov. This (β/α)8-barrel motif is a common feature among the aldo-keto reductase superfamily nih.gov. The active site is located at the C-terminal face of this barrel structure nih.gov.

Site-directed mutagenesis studies have identified several key amino acid residues that are critical for the enzyme's function. Tyr-50 is believed to act as the proton donor in the catalytic reaction nih.gov. His-108, situated in a hydrophobic environment, is thought to play a role in the proton abstraction process nih.gov. The binding of the NADPH cofactor occurs in a crevice that extends from the outer edge to the inner core of the barrel nih.gov.

| Residue | Proposed Function |

|---|---|

| Tyr-50 | Proton donor |

| His-108 | Involved in proton abstraction |

The genes encoding 2,5-DKG reductases have been identified in various microorganisms. In Corynebacterium sp., two variants of the enzyme, designated 2,5-DKG reductase A and B, are encoded by the dkgA and dkgB genes, respectively nih.govuniprot.org. While both enzymes catalyze the same reaction, 2,5-DKG reductase B is reported to have a higher catalytic efficiency uniprot.org.

In Escherichia coli, the genes yqhE and yafB have been identified to encode two distinct 2,5-diketo-D-gluconate reductases wikipedia.org. The enzyme encoded by yqhE is also known as 2,5-diketo-D-gluconate reductase YqhE wikipedia.org. These genes are part of the broader genetic machinery that allows these organisms to process and utilize various sugar acids.

To improve the efficiency of industrial processes that rely on the conversion of 2,5-DKG, significant research has been dedicated to the engineering and directed evolution of 2,5-DKG reductases. These efforts aim to enhance the enzyme's catalytic properties, such as thermal stability, substrate affinity, and turnover rate google.com.

Site-directed mutagenesis has been employed to modify specific amino acid residues within the active site to improve catalytic efficiency. For instance, a mutation of Gln-192 to Arg in 2,5-DKG reductase A resulted in a six-fold increase in the kcat value nih.gov. Directed evolution techniques, which mimic the process of natural selection in a laboratory setting, have also been utilized to generate mutant enzymes with improved characteristics for specific industrial applications nih.govcaltech.eduresearchgate.net. These methods involve creating a library of enzyme variants through random mutagenesis, followed by screening for the desired improvements nih.govresearchgate.net.

Other Enzymatic Pathways Affecting 2,5-Didehydro-D-gluconic Acid Homeostasis

The cellular concentration, or homeostasis, of this compound is not solely dependent on the activity of 2,5-DKG reductases. Other enzymatic pathways are involved in both the production and potential alternative consumption of this compound.

The formation of 2,5-DKG is a key step in the D-glucose oxidation pathway in several bacteria, including species of Gluconobacter and Erwinia nih.gov. In this pathway, D-glucose is first oxidized to D-gluconate, which is then converted to 2-keto-D-gluconate. Subsequently, 2-keto-D-gluconate is oxidized to 2,5-didehydro-D-gluconate by the enzyme 2-keto-D-gluconate dehydrogenase nih.gov. This membrane-bound enzyme complex is a crucial component in the production of 2,5-DKG nih.gov. The balance between the activity of 2-keto-D-gluconate dehydrogenase and 2,5-DKG reductase plays a significant role in determining the intracellular levels of this compound.

Oxidoreductases and Their Substrate Specificity

The enzymatic conversion of and from this compound is predominantly carried out by oxidoreductases, a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant, also called the electron donor) to another (the oxidant, also called the electron acceptor).

A key group of enzymes acting on this compound are the 2,5-didehydrogluconate reductases. These enzymes belong to the family of oxidoreductases and are specific for their substrates, which include this compound and a nicotinamide cofactor, typically NADP+. For instance, the enzyme 2,5-didehydrogluconate reductase (EC 1.1.1.274) catalyzes the reduction of 2,5-didehydro-D-gluconate to 2-dehydro-D-gluconate. wikipedia.org In this reaction, 2-dehydro-D-gluconate and NADP+ serve as the substrates, while 2,5-didehydro-D-gluconate, NADPH, and H+ are the products. wikipedia.org This enzyme is also commonly referred to as 2,5-diketo-D-gluconate reductase or YqhE reductase. wikipedia.org

Another notable oxidoreductase is 2,5-didehydrogluconate reductase (2-dehydro-L-gulonate-forming) (EC 1.1.1.346). This enzyme is involved in ketogluconate metabolism and catalyzes the reaction where 2-dehydro-L-gulonate and NADP+ are converted to 2,5-didehydro-D-gluconate, NADPH, and H+. qmul.ac.uk This particular reductase is significant in the commercial microbial production of ascorbate. qmul.ac.uk In Escherichia coli, the genes yqhE and yafB have been identified to encode for two different 2,5-diketo-D-gluconate reductases. wikipedia.org

The production of this compound from D-glucose in microorganisms like Gluconobacter oxydans involves a series of membrane-bound dehydrogenases. frontiersin.orgresearchgate.net This oxidative pathway includes the action of glucose dehydrogenase (GDH), D-gluconate dehydrogenase (GADH), and 2-keto-D-gluconic acid dehydrogenase (2-KGDH). frontiersin.org These enzymes sequentially oxidize D-glucose to D-gluconic acid, then to 2-keto-D-gluconic acid, and finally to this compound. frontiersin.org

| Enzyme Name (EC Number) | Substrates | Products | Organism Example |

|---|---|---|---|

| 2,5-Didehydrogluconate reductase (EC 1.1.1.274) | 2-Dehydro-D-gluconate, NADP+ | 2,5-Didehydro-D-gluconate, NADPH, H+ | Escherichia coli |

| 2,5-Didehydrogluconate reductase (2-dehydro-L-gulonate-forming) (EC 1.1.1.346) | 2-Dehydro-L-gulonate, NADP+ | 2,5-Didehydro-D-gluconate, NADPH, H+ | Corynebacterium sp. |

| 2,5-Diketo-D-gluconic acid reductase B | This compound, NADPH | 2-Keto-L-gulonic acid, NADP+ | Corynebacterium sp. |

| 2-Keto-D-gluconic acid dehydrogenase (2-KGDH) | 2-Keto-D-gluconic acid, Acceptor | This compound, Reduced acceptor | Gluconobacter oxydans |

Enzyme Cascades and Coupled Reactions

Enzyme cascades, which are series of consecutive reactions catalyzed by multiple enzymes, play a vital role in the metabolism of this compound. A prominent example is the microbial production of this compound from D-glucose. This process is a multi-step enzymatic cascade that occurs in the periplasmic space of bacteria such as Gluconobacter oxydans. The cascade begins with the oxidation of D-glucose to D-gluconic acid by glucose dehydrogenase (GDH). This is followed by the oxidation of D-gluconic acid to 2-keto-D-gluconic acid by D-gluconate dehydrogenase (GADH). The final step in this cascade is the oxidation of 2-keto-D-gluconic acid to this compound, catalyzed by 2-keto-D-gluconic acid dehydrogenase (2-KGDH). frontiersin.org

| Cascade/Coupled Reaction | Enzymes Involved | Initial Substrate | Key Intermediate | Final Product |

|---|---|---|---|---|

| Production of this compound | Glucose dehydrogenase (GDH), D-Gluconate dehydrogenase (GADH), 2-Keto-D-gluconic acid dehydrogenase (2-KGDH) | D-Glucose | D-Gluconic acid, 2-Keto-D-gluconic acid | This compound |

| One-step fermentation for 2-Keto-L-gulonic acid | GDH, GADH, 2-KGDH, 2,5-Diketo-D-gluconate reductase (2,5-DKGR) | D-Glucose | This compound | 2-Keto-L-gulonic acid |

Role of 2,5 Didehydro D Gluconic Acid in Downstream Biosynthesis

Precursor in L-Ascorbic Acid (Vitamin C) Synthesis

The most significant industrial application of 2,5-didehydro-D-gluconic acid is its role as a direct precursor to 2-keto-L-gulonic acid (2-KLG), the immediate antecedent to L-ascorbic acid. nih.govnih.gov This biotransformation is a critical step in modern Vitamin C manufacturing processes, which have evolved to favor biotechnological methods over purely chemical synthesis routes. The pathway from D-glucose to 2-KLG via 2,5-DKG represents a promising alternative to traditional methods. nih.govresearchgate.net

The biosynthesis of 2,5-DKG typically begins with D-glucose, which is oxidized sequentially by microorganisms. In strains such as Gluconobacter oxydans, D-glucose is first converted to D-gluconic acid (GA), then to 2-keto-D-gluconic acid (2-KG), and finally to 2,5-DKG. nih.gov These initial oxidation steps occur in the periplasmic space of the bacteria. nih.govnih.gov Once 2,5-DKG is formed, it undergoes a stereospecific reduction to yield 2-KLG.

The efficiency of this enzymatic reduction is a major bottleneck that researchers have targeted for improvement. nih.gov The main challenge lies in the catalytic efficiency of 2,5-DKG reductase. nih.gov Consequently, significant research efforts have been directed towards discovering, characterizing, and engineering highly active and stable 2,5-DKG reductases from various microorganisms, such as Corynebacterium glutamicum, to enhance the productivity of 2-KLG. nih.gov Overcoming this rate-limiting step is key to developing a more economically viable one-step fermentation process for 2-KLG production directly from D-glucose. nih.govnih.gov

To streamline the production of 2-KLG and improve economic feasibility, significant research has focused on developing one-step fermentation processes. These approaches aim to convert D-glucose directly to 2-KLG in a single fermentation vessel using a genetically engineered microorganism. nih.gov

Traditionally, the production of 2-KLG from D-glucose was often achieved through a two-stage fermentation process. In the first stage, a microorganism like Erwinia sp. or Gluconobacter oxydans converts D-glucose to 2,5-DKG. nih.gov In the second stage, the 2,5-DKG-rich broth is used as a substrate for a different microorganism, such as Corynebacterium sp., which expresses the 2,5-DKG reductase necessary to reduce 2,5-DKG to 2-KLG. nih.gov

One-step approaches involve genetically modifying a single host strain to perform both sequential oxidation of D-glucose to 2,5-DKG and the subsequent reduction to 2-KLG. nih.gov A notable example involved creating a recombinant Erwinia herbicola strain that expressed the 2,5-DKG reductase gene from a Corynebacterium species. nih.govnih.gov This strategy consolidates the multi-step conversion into a single organism, thereby reducing processing time, energy consumption, and the risk of contamination associated with two-stage systems. nih.gov Optimization of such one-step fermentation processes has led to significant improvements in 2-KLG yield. For instance, by optimizing fermentation conditions and reducing the degradation of 2,5-DKG, production of 2,5-DKG reached 50.9 g/L, which was a 139.02% increase compared to the control group, paving the way for a more efficient one-step D-glucose to 2-KLG pathway. nih.govnih.gov

| Microorganism | Fermentation Strategy | Substrate | Product Concentration | Yield/Conversion Rate | Reference |

|---|---|---|---|---|---|

| Gluconobacter sphaericus SJF2-1 | Flask Culture | 5% D-Glucose | 26.2 mg/mL | 52.4% Yield | nih.gov |

| Gluconobacter oxydans ATCC 9937 | Fed-Batch Fermentation (Optimized) | D-Glucose | 50.9 g/L | - | nih.govnih.gov |

| Mixed Culture | - | 50 g/L D-Glucose | - | 92% Conversion Ratio | nih.gov |

| Erwinia sp. & Corynebacterium sp. | Two-Stage Fermentation | D-Glucose | - | 84.6% Yield (to 2-KLG) | nih.gov |

Formation of Other Value-Added Derivatives and Intermediates

Beyond its critical role in Vitamin C synthesis, the chemical structure of this compound makes it a candidate for conversion into other valuable chemical entities. While research in this area is less extensive than that for 2-KLG production, the potential exists to use 2,5-DKG as a building block for various bio-based chemicals. Its multiple functional groups (two ketones, a carboxylic acid, and hydroxyl groups) offer numerous sites for chemical or enzymatic modification.

For instance, related keto-gluconic acids are being explored as precursors for platform chemicals. A chemo-enzymatic strategy has been developed to produce precursors for furan-2,5-dicarboxylic acid (FDCA) from 5-keto-D-gluconic acid (5-KGA). rsc.org FDCA is considered a key bio-based substitute for petroleum-derived terephthalic acid, a monomer used in polyester (B1180765) production. rsc.org This suggests that similar strategies could potentially be applied to 2,5-DKG to generate novel furan (B31954) derivatives or other platform chemicals, leveraging its unique oxidation pattern. The development of such biotransformations could further enhance the value of glucose fermentation pathways.

Potential in Biological and Chemical Synthesis Cascades

The use of this compound is a prime example of its integration into a biological synthesis cascade for the production of 2-KLG. The concept of cascade reactions, where the product of one reaction becomes the substrate for the next in a one-pot setup, is a cornerstone of green chemistry and efficient biomanufacturing. researchgate.netrsc.org

The conversion of D-glucose to 2-KLG through 2,5-DKG is an inherently cascaded process, whether it is performed in one-step or two-step fermentation. nih.gov This multi-enzyme cascade efficiently channels the carbon from a simple sugar to a more complex, high-value molecule. There is growing interest in designing more elaborate chemo-enzymatic cascades that combine the selectivity of enzymes with the versatility of chemical catalysts. researchgate.netmdpi.com In this context, 2,5-DKG could serve as a key intermediate, not just for 2-KLG, but for a wider array of specialty chemicals. Its synthesis via fermentation from renewable resources like glucose aligns perfectly with the goals of sustainable chemistry. nih.gov Future research may focus on integrating the enzymatic production of 2,5-DKG with subsequent chemical or enzymatic steps to create novel, efficient synthesis routes for pharmaceuticals, polymers, and other fine chemicals.

Advanced Analytical Methodologies for Research and Monitoring of 2,5 Didehydro D Gluconic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2,5-didehydro-D-gluconic acid, providing the necessary separation from a complex matrix of substrates, products, and byproducts found in fermentation media.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. However, direct quantification is often hampered by the lack of commercial standards and potential instability of the compound. nih.govresearchgate.net To overcome this, an effective indirect HPLC method has been developed. nih.govresearchgate.net

This approach involves the enzymatic conversion of this compound to 2-keto-L-gulonic acid (2-KLG) by a specific 2,5-DKG reductase. nih.govresearchgate.net The concentration of the more stable and easily quantifiable 2-KLG is then determined by HPLC, and the initial concentration of this compound is calculated based on a 100% conversion rate. nih.gov

Research has demonstrated the separation of this compound and 2-KLG using an Aminex HPX-87H column with a refractive index detector. nih.gov Under specific conditions, the two compounds have distinct retention times, with this compound eluting at approximately 9.35 minutes and 2-KLG at 10.16 minutes. nih.gov This method has proven crucial for accurately assessing the production yields in various microbial strains. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| System | Shimadzu LC-20A |

| Column | Aminex HPX-87H |

| Mobile Phase | 5 mmol/L H₂SO₄ |

| Flow Rate | 0.5 ml/min |

| Column Temperature | 40°C |

| Detector | Refractive Index Detector |

| Retention Time (2,5-DKG) | 9.35 min |

| Retention Time (2-KLG) | 10.16 min |

This analytical approach was successfully used to compare the production of this compound across several microorganisms.

| Bacterial Strain | This compound (g/L) |

|---|---|

| P. putida ATCC 21812 | No Production |

| P. putida KT 2440 | No Production |

| G. oxydans ATCC 9937 | 21.6 |

| T. citrea CICC 10802 | 23.6 |

| T. citrea CICC 10803 | 19.8 |

Ion Chromatography (IC) coupled with Pulsed Amperometric Detection (PAD) is a powerful and highly sensitive technique for the analysis of carbohydrates and sugar acids, including derivatives of gluconic acid. nih.govthermofisher.com High-Performance Anion-Exchange (HPAE) chromatography, a subset of IC, separates carbohydrates and related molecules in their anionic form under high pH conditions. thermofisher.comchromatographytoday.com

PAD offers significant advantages for detecting compounds like this compound that lack a UV chromophore, as it does not require derivatization. thermofisher.com The detection mechanism is based on the electrocatalytic oxidation of the analyte on the surface of a gold working electrode. thermofisher.comamericanlaboratory.com A repeating sequence of potentials, known as a waveform, is applied to the electrode. This process not only detects the analyte but also cleans and restores the electrode surface, ensuring reproducible and sensitive measurements, often down to picomole levels. chromatographytoday.comthermofisher.comamericanlaboratory.com An IC-PAD method has been successfully developed for the simultaneous analysis of glucose and various keto-D-gluconic acids in fermentation broths, demonstrating its suitability for complex mixtures. nih.gov

Spectroscopic Approaches for Structural and Quantitative Analysis in Complex Mixtures

Spectroscopic methods are indispensable for the unambiguous structural confirmation of target analytes and can complement chromatographic techniques for quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the elucidation of molecular structures. emerypharma.com While 1D ¹H NMR provides initial information, complex structures and mixtures necessitate advanced 2D NMR experiments for complete characterization. emerypharma.com

For a molecule like this compound, 2D NMR experiments are crucial for assigning the chemical shifts of each proton and carbon atom unambiguously.

Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, mapping out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to, providing clear C-H connectivity. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for identifying quaternary carbons and piecing together the complete carbon skeleton. emerypharma.com

These techniques are powerful for confirming the identity of this compound in complex samples like fermentation broths, distinguishing it from isomers and other structurally related metabolites. researchgate.net

Development of Robust and Accurate Quantitative Methods

The development of reliable quantitative methods is paramount for process optimization and metabolic studies involving this compound. The challenges associated with direct measurement have spurred the creation of more robust analytical strategies. nih.gov

The indirect HPLC method, based on the enzymatic conversion of this compound to 2-keto-L-gulonic acid, stands out as a significant advancement in achieving accurate quantification. nih.govnih.gov This method was specifically developed to address the large errors observed in previous detection approaches, which were often compromised by the lack of a certified standard for this compound. nih.gov By converting the target analyte to a stable, quantifiable product, the method circumvents issues of analyte instability and interference from the sample matrix, such as non-enzymatic browning that occurs in fermentation broths. nih.govresearchgate.net The successful application of this method to screen and compare the productivity of different bacterial strains underscores its robustness and accuracy for research and monitoring purposes. nih.gov

Emerging Research Directions and Future Biotechnological Prospects

Discovery of Novel Enzymes and Pathways

The biotransformation of D-glucose into valuable products via 2,5-didehydro-D-gluconic acid is a subject of intensive research, with a focus on identifying more efficient enzymes and engineering novel metabolic pathways. The primary route of synthesis involves the oxidation of D-glucose. In microorganisms like Gluconobacter oxydans, D-glucose is first oxidized to D-gluconic acid (GA) and subsequently to 2-keto-D-gluconic acid (2-KG). frontiersin.org The critical step is the conversion of 2-KG to this compound, a reaction catalyzed by the enzyme 2-keto-D-gluconate dehydrogenase (2-KGDH). frontiersin.org

Genetic studies have elucidated the structure of 2-KGDH in G. oxydans ATCC9937, revealing it is composed of three essential subunits: kgdS, kgdL, and kgdC. frontiersin.org Gene knockout experiments targeting these subunits have confirmed their indispensable role; their removal completely halts the conversion of 2-KG to this compound. frontiersin.org

A significant area of enzyme discovery focuses on the subsequent conversion of this compound to 2-keto-L-gulonic acid (2-KLG), the direct precursor to vitamin C. frontiersin.orgnih.gov The enzyme responsible for this reduction is 2,5-DKG reductase. Research efforts are geared towards creating efficient one-step fermentation processes that convert D-glucose directly to 2-KLG. nih.gov A notable achievement in this area is the development of a recombinant Erwinia herbicola strain that expresses the 2,5-DKG reductase gene from Corynebacterium sp., establishing a direct fermentation route from D-glucose. nih.gov

Modern approaches, such as structure-guided functional prediction and genome context analysis, are accelerating the discovery of new enzymes and metabolic routes. researchgate.netillinois.edu These computational methods help predict the substrate specificity of uncharacterized enzymes, enabling the identification of novel pathways for carbohydrate metabolism. researchgate.netnih.gov

Table 1: Key Enzymes in the this compound Pathway

| Enzyme Name | Abbreviation | Substrate | Product | Organism Example |

| 2-keto-D-gluconate dehydrogenase | 2-KGDH | 2-keto-D-gluconic acid (2-KG) | This compound | Gluconobacter oxydans |

| This compound reductase | 2,5-DKG reductase | This compound | 2-keto-L-gulonic acid (2-KLG) | Corynebacterium sp. |

Advanced Bioreactor Systems for Enhanced Yield and Efficiency

The industrial-scale production of this compound is contingent on the development of advanced bioreactor systems and optimized fermentation strategies. A primary challenge in its production is the compound's instability, which leads to non-enzymatic browning and degradation, thereby reducing the final yield. frontiersin.orgnih.govnih.gov

To overcome these limitations, researchers are designing sophisticated fermentation processes. In one study using Gluconobacter oxydans ATCC 9937, an optimized feed-batch strategy was implemented. nih.govresearchgate.net This approach successfully mitigated product degradation and reduced the fermentation time to 48 hours, achieving a this compound concentration of 50.9 g/L. This represented a 139.02% increase in production compared to the control group without process optimization. nih.govresearchgate.net

The use of mixed microbial cultures has also shown promise. A co-culture of two distinct bacterial strains isolated from soil demonstrated a high conversion efficiency, transforming 50 g/L of D-glucose into this compound with a 92% conversion ratio. nih.gov Furthermore, production has been successfully scaled up, with one study reporting a yield of 65.8 g/L in a 10-L bioreactor. nih.gov

Insights from the production of structurally related compounds, such as 5-keto-D-gluconic acid, also inform bioreactor design. For instance, a two-stage pH control strategy linked to the ventilation rate in a bioreactor significantly boosted the yield of 5-keto-D-gluconic acid, suggesting that similar advanced control parameters could be applied to enhance the efficiency of this compound production. nih.gov

Table 2: Reported Yields of this compound in Bioreactor Systems

| Production System | Organism(s) | Bioreactor Scale | Achieved Concentration | Key Finding | Citation |

| Mixed Culture Fermentation | Two soil bacteria | Lab Scale | 92% conversion of 50 g/L glucose | High conversion efficiency | nih.gov |

| Batch Fermentation | Not specified | 10-L | 65.8 g/L | Scaled-up production | nih.gov |

| Optimized Feed-Batch | Gluconobacter oxydans ATCC 9937 | Lab Scale | 50.9 g/L | 139% increase over control by reducing browning | nih.govresearchgate.net |

Integration into Circular Bioeconomy Concepts

This compound and its production pathways are well-aligned with the principles of a circular bioeconomy, which emphasizes the use of renewable resources to create value-added products while minimizing waste. The synthesis of this compound typically starts from D-glucose, an abundant and inexpensive carbon source derivable from lignocellulosic biomass. nih.gov

The biotechnological route to vitamin C precursor 2-KLG via this compound is a prime example of a more sustainable industrial process. frontiersin.orgnih.gov This pathway is noted for its lower energy and water consumption, as well as shorter production cycles, when compared to traditional chemical synthesis methods. nih.gov By utilizing a readily available bio-based feedstock and a more efficient conversion process, it exemplifies the transition from a fossil-fuel-based economy to a bio-based one.

Furthermore, ongoing research into novel carbohydrate metabolism pathways is fundamental to expanding the circular bioeconomy. illinois.edunih.gov By discovering new ways to convert diverse monosaccharides and polysaccharides from biomass into platform chemicals like this compound, scientists can create new value chains and reduce reliance on finite resources.

Exploration of New Biotechnological Applications Beyond Established Intermediates

While its role as an intermediate in vitamin C synthesis is well-established, recent research has begun to explore novel applications for this compound, particularly in the field of environmental technology. One of the most promising new applications is in the recovery of rare-earth elements (REEs) from waste streams. frontiersin.org

REEs are critical components in many modern technologies but are challenging to mine and recycle. Studies have reported that the synthesis of this compound in wastewater can enhance the recovery of these valuable elements. frontiersin.org This suggests a potential role for this compound, or the microorganisms that produce it, in bioremediation and urban mining, turning industrial wastewater into a source of critical materials.

The broader family of gluconic acid derivatives is being investigated for hydrometallurgical applications. For example, gluconic acid itself has been studied for its effectiveness in leaching REEs from spent Nickel-Metal Hydride (NiMH) batteries and phosphogypsum. researchgate.net Interestingly, one study noted that for leaching REEs from spent NiMH batteries, gluconic acid was more efficient than its keto-derivatives. researchgate.net This indicates that the specific application and context are crucial, and further research is needed to clarify the precise role and efficacy of this compound in different REE recovery scenarios. These preliminary findings open up a new frontier for this compound, extending its utility beyond chemical synthesis and into the domain of environmental biotechnology.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2,5-didehydro-D-gluconic acid in laboratory settings?

- Methodological Answer : Chemical synthesis via oxidation of D-glucose derivatives (e.g., nitric acid or TEMPO-mediated oxidation) is a common approach, as seen in analogous pathways for related gluconates . Biological synthesis using engineered microorganisms (e.g., Corynebacterium strains expressing 2,5-diketo-D-gluconic acid reductase) is also viable, leveraging enzymatic reduction of 2,5-diketo-D-gluconate . Key steps include optimizing reaction conditions (pH, temperature) and validating product purity via HPLC or mass spectrometry.

Q. How can researchers structurally characterize this compound and its derivatives?

- Methodological Answer : X-ray crystallography is critical for resolving three-dimensional structures, as demonstrated in studies of 2,5-diketo-D-gluconic acid reductase A (2,5-DKGR A) complexed with NADPH . Complementary techniques include NMR spectroscopy for solution-state conformational analysis and FT-IR for functional group identification. Computational modeling (e.g., molecular docking) can further predict substrate-binding interactions.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow general laboratory safety guidelines for gluconate derivatives: avoid inhalation/ingestion, use PPE (gloves, goggles), and ensure proper ventilation. While direct toxicity data for this compound is limited, analogs like D-gluconic acid show low acute toxicity but may cause irritation at high concentrations . Store compounds in sealed containers under inert conditions to prevent degradation.

Advanced Research Questions

Q. How do structural variations in this compound reductase A (2,5-DKGR A) influence its catalytic efficiency and substrate specificity?

- Methodological Answer : Comparative analysis of 2,5-DKGR A’s crystal structure (e.g., PDB entries) reveals loop flexibility near the cofactor-binding site, which reduces NADPH affinity compared to human aldose reductase . Site-directed mutagenesis can identify critical residues (e.g., those coordinating NADPH or substrate). Kinetic assays under varied pH and cofactor concentrations further quantify activity changes.

Q. What strategies resolve contradictions in reported enzymatic activity data for this compound reductase across studies?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., ionic strength, temperature) or enzyme purity. Standardize protocols using purified recombinant enzymes and validate via Michaelis-Menten kinetics. Cross-reference with structural data to identify pH-sensitive residues or cofactor dependencies . Meta-analyses of existing datasets (e.g., enzyme databases) can reconcile outliers.

Q. How can computational modeling enhance the design of this compound derivatives for biotechnological applications?

- Methodological Answer : Molecular dynamics simulations predict substrate-enzyme interactions, guiding rational design of derivatives with improved binding affinity. For example, water molecules in 2,5-DKGR A’s active site serve as positional markers for substrate orientation . Pair simulations with in vitro mutagenesis to validate predicted catalytic enhancements.

Data Analysis and Experimental Design

Q. What statistical approaches are optimal for analyzing kinetic data from this compound reductase assays?

- Methodological Answer : Nonlinear regression models (e.g., GraphPad Prism) fit kinetic data to the Michaelis-Menten equation, calculating and . Bootstrap resampling quantifies parameter uncertainty. For comparative studies (e.g., wild-type vs. mutant enzymes), use ANOVA or t-tests with Bonferroni correction to assess significance .

Q. How should researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Follow EPA frameworks for gluconate analogs: conduct biodegradation assays (e.g., OECD 301B) and quantify aquatic toxicity using Daphnia magna or algal models . Use LC-MS/MS to track degradation products and model environmental persistence via QSAR (quantitative structure-activity relationship) tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.